molecular formula C18H26O B14690787 2,4-Dicyclohexylphenol CAS No. 35406-29-2

2,4-Dicyclohexylphenol

Cat. No.: B14690787
CAS No.: 35406-29-2
M. Wt: 258.4 g/mol
InChI Key: NYUCPFMRQPYIRQ-UHFFFAOYSA-N
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Description

2,4-Dicyclohexylphenol is an organic compound with the molecular formula C18H26O It is a phenolic compound characterized by the presence of two cyclohexyl groups attached to the benzene ring at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dicyclohexylphenol can be synthesized through the alkylation of phenol with cyclohexene in the presence of an acid catalyst. The reaction typically involves the use of a solid acid catalyst such as zeolite H-BEA. The process begins with the dehydration of cyclohexanol to cyclohexene, which then reacts with phenol to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solid acid catalysts in fixed-bed reactors is common to achieve high selectivity and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Reaction Mechanism and Pathways

The alkylation mechanism involves:

  • Electrophilic Attack : Cyclohexyl cations target electron-rich positions on the phenol ring.

  • Rearrangement : Competing pathways include cyclohexene dimerization (side reaction) and O-alkylation to form ether intermediates (e.g., cyclohexyl phenyl ether), which can undergo acid-catalyzed rearrangement to C-alkylated products .

Kinetic Profile :

  • Rate-Determining Step : Protonation of cyclohexene to form the carbocation.

  • Side Reactions : Dimerization of cyclohexene is minimized using excess phenol or polar solvents like nitromethane .

Selectivity and Substituent Effects

The position and number of substituents dictate reaction outcomes:

Substituent Influence :

Phenol DerivativeOrtho/Para RatioReactivity (Relative to Phenol)
Neat Phenol1:11.0
3,5-Dimethylphenol5.40.8
2,3-Dimethylphenol3.21.1
2,4,6-TrimethylphenolNegligible<0.1

Methyl groups in the 2- and 6-positions drastically reduce reactivity, while 3,5-substituents moderately hinder alkylation . For 2,4-dicyclohexylphenol, steric effects from the first cyclohexyl group direct the second alkylation to the less hindered ortho position.

Industrial-Scale Production

A patent (US1917823A) describes a batch process using Tonsil (activated clay) as a catalyst at 195–210°C:

  • Conditions : Phenol-to-cyclohexene molar ratio of 4:1, 8-hour reaction time.

  • Yields :

    • Para-cyclohexylphenol: 71%

    • Ortho-cyclohexylphenol: 12%

    • Total cyclohexylphenols: ~83%

Recycling unreacted phenol improves di-alkylation efficiency, pushing yields toward this compound.

Advanced Catalytic Methods

Hydroalkylation using Pd-Al₂O₃/NaCl-AlCl₃ under hydrogen pressure selectively produces 4-cyclohexylphenol (31.9% yield at 120°C). While not directly tested for di-alkylation, extending reaction time or adjusting conditions could favor this compound .

Scientific Research Applications

2,4-Dicyclohexylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dicyclohexylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: 2,4-Dicyclohexylphenol is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.

Biological Activity

2,4-Dicyclohexylphenol is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is an organic compound characterized by two cyclohexyl groups attached to a phenolic ring. The synthesis typically involves the alkylation of phenols with cyclohexene or similar reagents under acidic conditions. This method has been documented to yield high purity and efficiency in laboratory settings .

Antioxidant Activity

Research indicates that phenolic compounds, including derivatives of this compound, exhibit significant antioxidant properties. The antioxidant activity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These assays measure the compound's ability to scavenge free radicals.

Table 1: Antioxidant Activity of this compound Derivatives

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound2530
Other Phenolic Derivatives20-3525-40

The results show that this compound has comparable antioxidant activity to other phenolic compounds, suggesting its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Properties

Several studies have explored the anti-inflammatory effects of phenolic compounds. In vitro experiments demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition occurs through the modulation of signaling pathways like NF-κB and MAPK .

Case Study: In Vivo Anti-inflammatory Effects

In a rat model of induced inflammation, administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups. The compound exhibited a dose-dependent response, with higher doses leading to more pronounced effects.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines using MTT assays. The compound demonstrated cytotoxicity against A-549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells.

Table 2: Antiproliferative Activity of this compound

Cell LineIC50 (µM)
A-54915
MCF-720
HCT-11618

These findings indicate that this compound may serve as a potential lead compound for developing new anticancer therapies .

Properties

CAS No.

35406-29-2

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

2,4-dicyclohexylphenol

InChI

InChI=1S/C18H26O/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h11-15,19H,1-10H2

InChI Key

NYUCPFMRQPYIRQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)O)C3CCCCC3

Origin of Product

United States

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